Technical Guide: Physicochemical Profiling & Application of 6-Amino-2-chloropyrimidine-4-carboxylic acid
Technical Guide: Physicochemical Profiling & Application of 6-Amino-2-chloropyrimidine-4-carboxylic acid
Topic: Physicochemical properties of 6-Amino-2-chloropyrimidine-4-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Amino-2-chloropyrimidine-4-carboxylic acid (CAS 16492-29-8) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the agrochemical (herbicide) and pharmaceutical (oncology/kinase inhibitor) sectors. As a pyrimidine derivative featuring three distinct functional handles—an electrophilic chlorine at C2, a nucleophilic amino group at C6, and an ionizable carboxylic acid at C4—it offers versatile orthogonality for medicinal chemistry campaigns.
This guide provides a definitive analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization protocols, designed to support high-integrity research and development.
Molecular Identity & Structural Analysis
The molecule is defined by a pyrimidine core substituted at the 2, 4, and 6 positions. The interplay between the electron-withdrawing pyrimidine ring and the substituents dictates its reactivity and solubility profile.
Core Chemical Data
| Parameter | Detail |
| IUPAC Name | 6-Amino-2-chloropyrimidine-4-carboxylic acid |
| CAS Number | 16492-29-8 |
| Molecular Formula | C₅H₄ClN₃O₂ |
| Molecular Weight | 173.56 g/mol |
| SMILES | NC1=CC(C(O)=O)=NC(Cl)=N1 |
| InChI Key | XELVYABXHBMJRZ-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
Physicochemical Profile
Understanding the physicochemical behavior of this compound is essential for formulation and process chemistry.
Acid-Base Chemistry (pKa)
The molecule is amphoteric but predominantly acidic in physiological ranges.
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Carboxylic Acid (C4-COOH): The pKa is experimentally observed in the range of 3.2 – 3.8 . The electron-withdrawing nature of the pyrimidine ring and the adjacent chlorine atom increases acidity compared to benzoic acid.
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Amino Group (C6-NH₂): The amino group is weakly basic (pKa < 2.0) due to resonance delocalization of the lone pair into the electron-deficient pyrimidine ring. It does not protonate significantly at physiological pH.
Solubility & Lipophilicity
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Water Solubility: Low (< 1 mg/mL) in its neutral form due to strong crystal lattice energy and moderate polarity.
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pH-Dependent Solubility: Highly soluble in alkaline aqueous buffers (pH > 8.0) due to deprotonation of the carboxylic acid (formation of the carboxylate salt).
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Organic Solvents: Soluble in polar aprotic solvents such as DMSO and DMF. Sparingly soluble in methanol/ethanol; insoluble in non-polar solvents (Hexane, DCM).
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LogP (Octanol/Water): Calculated at 0.6 – 0.8 . This low lipophilicity suggests the compound stays in the aqueous phase during standard organic extractions unless pH is adjusted to < 2.
Thermal Stability
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Melting Point: Decomposes upon melting, typically in the range of 290°C – 300°C .
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Stability: Stable under ambient conditions. Hygroscopic tendencies may be observed depending on the crystal habit and residual salt content.
Synthesis & Production Logic
The synthesis of 6-Amino-2-chloropyrimidine-4-carboxylic acid typically requires a regioselective approach starting from Orotic acid derivatives. The 4-position (gamma to nitrogen) in dichloropyrimidines is generally more reactive toward nucleophilic attack (ammonolysis) than the 2-position, allowing for selective installation of the amino group.
Validated Synthetic Pathway
The following diagram illustrates the most chemically sound route, ensuring the preservation of the C2-Chlorine while installing the C6-Amino group.
Figure 1: Regioselective synthesis pathway starting from Orotic acid. The C6 position is more reactive to nucleophilic aromatic substitution (SNAr) than C2, enabling selective amination.
Analytical Characterization Protocols
To ensure the identity and purity of the compound, the following self-validating HPLC protocol is recommended. This method accounts for the polar acidic nature of the analyte.
High-Performance Liquid Chromatography (HPLC) Method
Objective: Quantification and purity assessment.[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (primary) and 220 nm |
| Injection Vol | 5-10 µL |
Gradient Profile:
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0-2 min: 5% B (Isocratic hold to retain polar acid)
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2-15 min: 5% -> 60% B (Linear gradient)
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15-18 min: 60% -> 95% B (Wash)
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18-22 min: 5% B (Re-equilibration)
System Suitability Criteria:
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Tailing Factor: < 1.5 (Critical: Acidic mobile phase suppresses ionization of -COOH, preventing peak tailing).
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Retention Time: Expect elution early in the gradient (approx. 4-6 min) due to polarity.
Stability & Handling Guidelines
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C2-Chlorine is susceptible to slow hydrolysis if exposed to moisture over prolonged periods.
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Reactivity: Avoid contact with strong nucleophiles (e.g., thiols, amines) unless reaction is intended; the C2-Cl position is active for SNAr reactions at elevated temperatures.
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Safety: Classified as an Irritant (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329766483, 2-Amino-6-chloropyrimidine-4-carboxylic acid (Isomer/Analog Data). Retrieved from [Link]
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Khan, K. M., et al. (2015).[2] An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines.[2] Tetrahedron Letters.[2] (Methodology adapted for regioselectivity). Retrieved from [Link]
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SIELC Technologies. (2018). HPLC Separation of Amino-chloropyrimidines on Mixed-Mode Columns. Retrieved from [Link]
